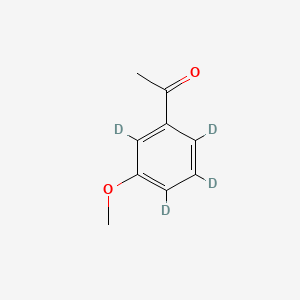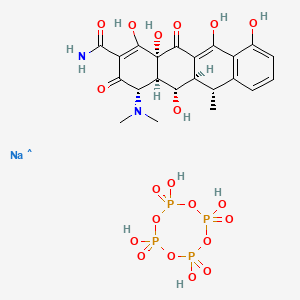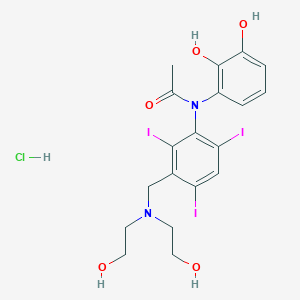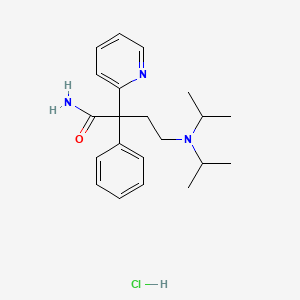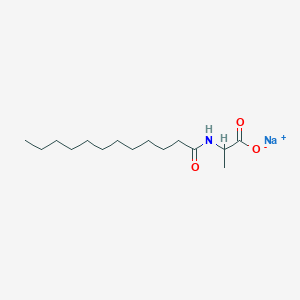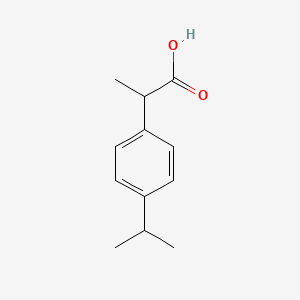![molecular formula C13H25ClN2O B15126306 (5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride](/img/structure/B15126306.png)
(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride is a complex organic compound with a unique structure. This compound is characterized by its azepino[3,2-b]azepine core, which is a bicyclic system containing nitrogen atoms. The hydrochloride form indicates that it is a salt, which often enhances the solubility and stability of the compound in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process may include:
Cyclization Reactions: Formation of the azepino[3,2-b]azepine core through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Functional Group Transformations: Introduction of the ethyl and methyl groups through alkylation reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Processes: Depending on the scale, batch processes might be used for smaller quantities, while continuous flow processes could be employed for larger-scale production.
Purification Steps: Techniques such as crystallization, distillation, and chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms, often used to modify the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can be used to introduce new properties or functionalities.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Including halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its therapeutic potential, possibly as a drug candidate for treating various conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which (5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, triggering a cascade of intracellular events.
Pathways: Modulating signaling pathways that regulate cellular functions.
類似化合物との比較
Similar Compounds
(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one: The free base form without the hydrochloride salt.
Other Azepino[3,2-b]azepines: Compounds with similar bicyclic structures but different substituents.
Uniqueness
What sets (5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride apart is its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.
特性
分子式 |
C13H25ClN2O |
|---|---|
分子量 |
260.80 g/mol |
IUPAC名 |
(1S,7R)-2-ethyl-1-methyl-2,8-diazabicyclo[5.5.0]dodecan-3-one;hydrochloride |
InChI |
InChI=1S/C13H24N2O.ClH/c1-3-15-12(16)8-6-7-11-13(15,2)9-4-5-10-14-11;/h11,14H,3-10H2,1-2H3;1H/t11-,13+;/m1./s1 |
InChIキー |
WIJWWFQJDMRECJ-YLAFAASESA-N |
異性体SMILES |
CCN1C(=O)CCC[C@@H]2[C@@]1(CCCCN2)C.Cl |
正規SMILES |
CCN1C(=O)CCCC2C1(CCCCN2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


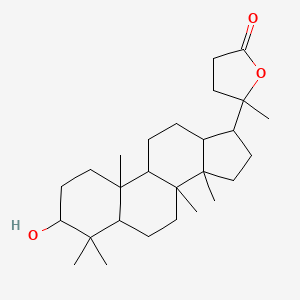
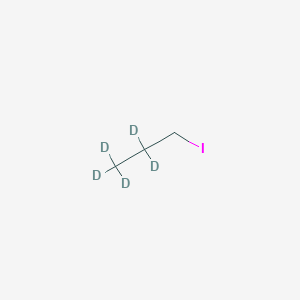
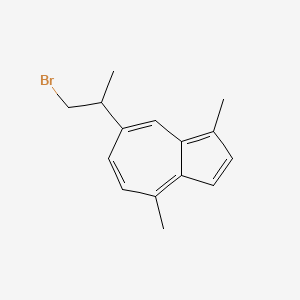
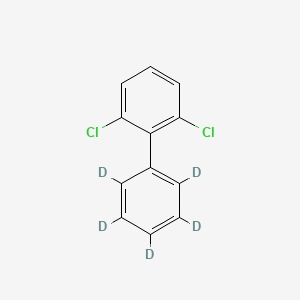
![[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B15126248.png)
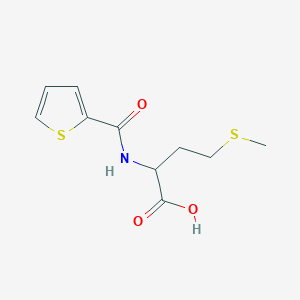
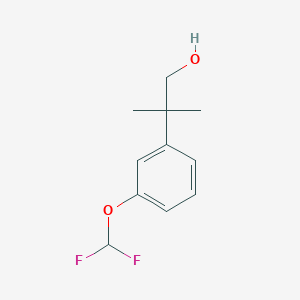
![N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15126276.png)
